1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Overview
Description
The compound 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide is a complex organic molecule characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available reagents such as indoline, acetic anhydride, and sulfonyl chloride.
Reaction Sequence:
Acetylation: Indoline is reacted with acetic anhydride in the presence of a base to form 1-acetylindoline.
Sulfonation: The 1-acetylindoline undergoes sulfonation using sulfonyl chloride to yield 1-acetylindoline-5-sulfonyl chloride.
Nucleophilic Substitution: The 1-acetylindoline-5-sulfonyl chloride reacts with 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine under basic conditions to form the final product, 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide.
Industrial Production Methods: Industrial production scales up the synthesis using optimized reaction conditions to ensure higher yields and purity. This typically involves:
Continuous Flow Reactions: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysts and Solvents: Employing specific catalysts and solvents that enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as column chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the indoline moiety, resulting in various oxidized derivatives.
Reduction: It can be reduced to modify the functional groups, impacting its reactivity and applications.
Substitution: The sulfonamide and triazole rings allow for nucleophilic and electrophilic substitution reactions, providing a pathway for structural modifications.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides, and amines.
Major Products:
Oxidation: Produces oxidized indoline derivatives.
Reduction: Yields reduced forms of the compound with altered functional groups.
Substitution: Results in various substituted derivatives enhancing the compound's chemical diversity.
Scientific Research Applications
This compound has significant implications across various scientific research fields:
Chemistry: Used as a precursor in synthetic chemistry for creating complex molecules and studying reaction mechanisms.
Biology: Serves as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound interacts with specific enzymes, inhibiting their activity by binding to the active site or allosteric sites.
Cell Signaling Pathways: Modulates cellular signaling pathways by interacting with receptors or intracellular proteins, affecting cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-acetyl-N-(2-(pyridin-2-yloxy)ethyl)indoline-5-sulfonamide: Similar structure but lacks the triazolo moiety.
N-(2-((4-methylpyridin-2-yl)oxy)ethyl)-1-acetylindoline-5-sulfonamide: Contains a different heterocyclic ring, impacting its biological activity.
Uniqueness:
Unique Structural Components: The presence of the triazolo-pyridazin moiety imparts distinct chemical properties and biological activities not observed in other similar compounds.
Versatile Reactivity: The combination of functional groups enables diverse chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-acetyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-12-20-21-17-5-6-18(22-24(12)17)28-10-8-19-29(26,27)15-3-4-16-14(11-15)7-9-23(16)13(2)25/h3-6,11,19H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNPATIYYMACFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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